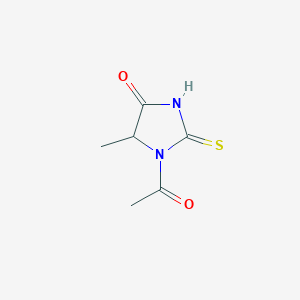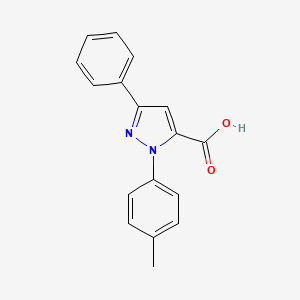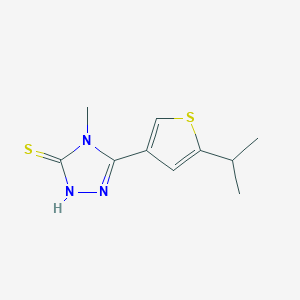
ブチル錫酸化物
概要
説明
Monobutyltin oxide is a chemical compound that is related to various organotin compounds and has been studied in different contexts, including its synthesis, structure, and reactivity. While the provided papers do not directly discuss monobutyltin oxide, they do provide insights into related compounds such as dibutyltin oxide and its complexes, as well as the degradation of bis(tributyltin) oxide by microorganisms .
Synthesis Analysis
The synthesis of organotin compounds is a topic of interest in several studies. For instance, the synthesis of dibutyltin oxide complexes with 5-fluorouracil derivatives has been reported, where the reaction of dibutyltin (IV) oxide with fluorouracil compounds led to the formation of complexes with potential antitumor activity . Additionally, the synthesis of monobutyltin(IV) dialkyl and alkylene dithiophosphates has been achieved by reacting monobutyltin oxide with dialkyl and alkylene dithiophosphoric acids .
Molecular Structure Analysis
The molecular structure of organotin compounds has been elucidated using various techniques. X-ray crystallography has confirmed the structures of several dibutyltin complexes, revealing geometries such as oxo-bridging dimer structures and six-coordinate skew-trapezoidal bipyramidal geometries . The crystal structure of a dibutyltin ferrocenecarboxylate oxide complex has also been determined, showing a planar tortuous ladder geometry .
Chemical Reactions Analysis
Chemical reactions involving organotin compounds include the conversion of bis(tributyltin) oxide into monobutyltin and dibutyltin derivatives by microorganisms such as Pseudomonas aeruginosa and Alcaligenes faecalis . The reactivity of dibutyltin (IV) oxide with polyorganosiloxanes in the presence of aliphatic alcohols has been shown to lead to the formation of functional heterosiloxanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds are influenced by their molecular structure and the nature of their ligands. The thermal decomposition mechanisms of organotin compounds have been studied using techniques such as TG and DSC, providing insights into their stability and decomposition products . Spectroscopic methods, including IR, NMR, and Mossbauer spectroscopy, have been employed to characterize the compounds and suggest plausible structures .
科学的研究の応用
重合における触媒
ブチル錫酸化物: は、ポリエステル樹脂とアルキッド樹脂の製造において、広く触媒として使用されています 。これは、重合合成において不可欠なエステル化およびエステル交換反応を促進します。この化合物は、品質に影響を与えることなく最終製品に組み込まれ、中和や触媒除去の必要性を排除することでプロセスを簡素化します。
抗腫瘍剤および抗真菌剤の研究
研究では、新しい抗腫瘍剤の探索と抗真菌活性を調査するために、ブチル錫酸化物を活用しています 。位置選択的アルキル化、アシル化、スルホン化反応における役割により、潜在的な医薬品化合物の合成において貴重な試薬となっています。
安定剤の製造
モノブチル錫酸化物: は、PVCなどのプラスチック用の錫安定剤の製造における前駆体として機能します 。これらの安定剤は、PVC製品の熱安定性と透明度を向上させる上で重要な役割を果たし、寿命と性能を延ばします。
コーティングと塗料
この化合物の触媒特性は、粉体塗料とコイルコーティングに使用される不飽和ポリエステル樹脂の製造において不可欠です 。これらのコーティングは、鋼板やアルミニウム板に塗布され、さまざまな消費者製品や工業製品に保護と美的魅力を提供します。
オレオケミストリー
オレオケミストリーでは、モノブチル錫酸化物は、さまざまなエステル化とエステル交換製品に使用されます 。これは、再生可能資源からエステルや他の化合物を合成するのに役立ち、持続可能な化学プロセスの開発に貢献しています。
ヒドロキシル基の操作
ブチル錫酸化物: は、有機化学におけるヒドロキシル基とポリオールの選択的操作に役立ちます 。このアプリケーションは、幅広い合成変換で使用されるポリヒドロキシ化合物からのスタンニレンの生成と反応において特に重要です。
作用機序
Target of Action
Butyltin oxide, also known as Monobutyltin oxide, is an organotin compound
Mode of Action
Butyltin oxide is used as a reagent and a catalyst . It is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . It has been used in the regioselective tosylation of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .
Biochemical Pathways
It is known that organotin compounds can induce endoplasmic reticulum (er) stress, increase intracellular calcium levels, activate nfkb and nfat, and cause oxidative stress, leading to apoptosis .
Result of Action
Organotin compounds are known to cause various effects at the molecular and cellular level, including oxidative stress and apoptosis .
Action Environment
For instance, the safety data sheet for Di-n-butyltin oxide suggests that it should be stored in a well-ventilated place and kept tightly closed .
Safety and Hazards
将来の方向性
The future of the global monobutyltin oxide market looks promising with opportunities in the plastic, textile, electronic, construction, automotive, and chemical markets . The global monobutyltin oxide market is expected to reach an estimated $0.2 billion by 2030 with a CAGR of 4.7% from 2024 to 2030 .
特性
InChI |
InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFSYZFXJYAPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51590-67-1 | |
| Record name | Stannane, butyloxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051590671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, butyloxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyloxostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is monobutyltin oxide (MBTO) primarily used for in the context of the provided research?
A1: MBTO is primarily explored as a catalyst in the synthesis of organotin compounds and polymers. It facilitates reactions like transesterification in polycarbonate/poly(lactic acid) blends [] and esterification in the production of polyester resins [, ].
Q2: How does MBTO influence the properties of polycarbonate/poly(lactic acid) blends?
A2: Research indicates that MBTO acts as a catalyst for transesterification reactions between polycarbonate (PC) and poly(lactic acid) (PLA) []. This catalytic activity leads to improved compatibility between the two polymers, resulting in enhanced mechanical properties of the blend.
Q3: What are the structural characteristics of the organotin compounds formed when MBTO reacts with dialkyl and alkylene dithiophosphoric acids?
A3: The reaction of MBTO with these acids produces a range of monobutyltin(IV) dialkyl and alkylene dithiophosphates []. These compounds have been characterized using various spectroscopic techniques, including NMR (¹H, ¹³C, ³¹P, and ¹¹⁹Sn) and IR spectroscopy, confirming their structures and providing insights into their bonding characteristics.
Q4: Can you provide an example of a specific application for an MBTO-derived compound?
A4: Research has explored the use of organotin-oxygen clusters containing ferrocene pyrazole, synthesized using MBTO, as potential anti-tumor agents []. These clusters have shown promising in vitro inhibitory effects against human lung cancer cells (A549), hepatoma cells (HepG2), and mouse melanoma (B16-F10).
Q5: How does the choice of catalyst, including MBTO and its derivatives, impact the properties of the final polyester resin?
A5: The choice of catalyst significantly influences the properties of the final polyester resin. For example, using MBTO in conjunction with zinc acetate for alcoholysis and specific stabilizers during transesterification leads to a polyester resin with good gloss, impact resistance, and leveling properties []. Additionally, the use of MBTO in the synthesis of polyester resins for low-temperature cured powder paints has been shown to contribute to good storage stability [].
Q6: Are there any environmental concerns associated with using MBTO?
A6: While the provided abstracts don't offer specific details on MBTO's environmental impact, it's important to consider that organotin compounds, in general, can pose environmental risks due to their potential toxicity. Therefore, responsible waste management and exploration of alternative catalysts are essential aspects to consider.
Q7: How does MBTO contribute to the development of UV-curable ink Braille?
A7: While MBTO's exact role isn't detailed in the abstract, it's listed as a component in the formulation of a UV-curable ink for Braille []. This suggests it might contribute to the ink's properties, such as its curing characteristics, stability, or interaction with other components.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)


![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)



![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)





